molecular formula C19H19NO2S B2604521 ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate CAS No. 302575-65-1

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

Cat. No. B2604521
CAS RN: 302575-65-1
M. Wt: 325.43
InChI Key: IKVPDFICNKIYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of an ester group (carboxylate) could suggest that it might be involved in reactions typical for esters, such as hydrolysis or condensation .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrrole ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability. The presence of the ester group might have implications for the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrole ring might undergo electrophilic substitution reactions, while the ester group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and aromaticity would all contribute to its properties .

Scientific Research Applications

Antibacterial Activity

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate has been investigated for its antibacterial potential . Researchers synthesized a series of related compounds and found that some of them exhibit appreciable action against bacterial enzymes, specifically enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes play crucial roles in bacterial metabolism and are potential drug targets. The compound’s binding interactions with these enzymes suggest promising antibacterial properties.

Antitubercular Properties

In addition to antibacterial effects, some derivatives of this compound also demonstrated strong antitubercular activity . Tuberculosis remains a global health concern, and novel compounds with antitubercular potential are highly sought after. Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate derivatives could contribute to the development of new antitubercular drugs.

Molecular Docking Insights

To understand the potential mode of action, researchers conducted molecular docking investigations. The compound showed binding interactions with both dihydrofolate reductase and enoyl ACP reductase active sites . These insights provide valuable information for drug design and optimization.

Biological Sciences

Beyond antibacterial applications, the compound’s biological activity suggests broader relevance in the life sciences. Researchers studying enzyme inhibition, cellular pathways, and drug discovery may find it valuable.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological molecules, which is not evident from its structure alone .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-4-22-19(21)17-16(15-8-6-5-7-9-15)12-23-18(17)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVPDFICNKIYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.